molecular formula C6H7BrN2O B2509043 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine CAS No. 1505641-47-3

3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Katalognummer B2509043
CAS-Nummer: 1505641-47-3
Molekulargewicht: 203.039
InChI-Schlüssel: FGJHAKWQBRSVQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides has been achieved and these intermediates have been used in [3+2] cycloadditions with alkenes to yield a variety of products, including 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides . Another approach to synthesizing related oxazine derivatives involves a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which has been shown to be highly stereoselective . Additionally, the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides has been used to synthesize 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides, which upon treatment with acetic anhydride yield 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using techniques such as 1H NMR spectroscopy and X-ray diffraction. This has allowed for the confirmation of the configuration around the double bond of the major stereoisomers in the case of the tandem palladium-catalyzed reactions , as well as the determination of the structures of the imidazo[2,1-c]-1,4-oxazinium bromides .

Chemical Reactions Analysis

The bromination of 5,6-dihydro-4H-1,2-oxazines has been performed with high diastereoselectivity, leading to the formation of 4-bromo-5,6-dihydro-4H-1,2-oxazines, which are useful reagents for substitution reactions with nitrogen nucleophiles such as primary amines and azide ions . This "umpolung" strategy enables the introduction of nucleophiles into positions of the oxazine ring that were previously accessible only to electrophiles.

Physical and Chemical Properties Analysis

The synthesized oxazine derivatives exhibit a range of physical and chemical properties. For instance, some of the novel oxazine derivatives have been found to be fluorescent in solution, absorb and emit in the UV-visible region with good fluorescence quantum yield, and are thermally stable up to 300°C . The antibacterial activities of these compounds have also been studied, showing effectiveness against various bacterial strains .

Wissenschaftliche Forschungsanwendungen

  • Synthesis Techniques :

    • Condensation Reactions : The synthesis of various derivatives of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine involves condensation reactions, such as the formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides through the reaction of substituted phenacyl bromides with 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine (Demchenko et al., 2003).
    • [3+2] Cycloaddition : This compound has also been used in [3+2] cycloaddition reactions with alkenes, leading to the formation of products like 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides (Romashov et al., 2010).
  • Chemical Reactions and Derivatives :

    • Radical Bromination : The radical bromination of 5,6-dihydro-4H-1,2-oxazines, including those related to 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine, has been explored for synthesizing various derivatives, particularly 4-bromo-5,6-dihydro-4H-1,2-oxazines, which are useful for substitution reactions with N-nucleophiles (Paulini & Reissig, 1994).
  • Structural Analysis and Characterization :

    • X-Ray Diffraction and NMR Spectroscopy : The structural characterization of these compounds, especially after their synthesis, often involves techniques like X-ray diffraction and NMR spectroscopy to confirm their molecular structure and chemical properties (Demchenko et al., 2003).
  • Potential Applications :

    • Antitubercular Properties : Some derivatives of 3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine have been explored for their antitubercular properties. For instance, certain nitroimidazoles derived from these compounds have shown bactericidal properties against Mycobacterium tuberculosis (Kim et al., 2009).
  • Methodological Innovations :

    • Microwave-assisted Synthesis : Innovative synthesis methods like microwave-assisted, solvent-free synthesis have been applied to the production of imidazo[1,3]-oxazine derivatives, indicating the evolving landscape in the chemical synthesis of these compounds (Srinivasan et al., 2018).

Eigenschaften

IUPAC Name

3-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-3-8-6-4-10-2-1-9(5)6/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJHAKWQBRSVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

CAS RN

1505641-47-3
Record name 3-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.